2,6-Dichloro-3-(difluoromethoxy)benzoic acid
Overview
Description
2,6-Dichloro-3-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O3. It is known for its unique properties and versatility, making it an essential tool in various fields of scientific research. This compound is used in drug development, material synthesis, and other applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzoic acid typically involves the reaction of 2,6-dichlorobenzoic acid with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often utilizes a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzoates, and other aromatic compounds with modified functional groups .
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The difluoromethoxy group plays a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-fluorobenzoic acid
- 2,6-Dichloro-5-fluorobenzoic acid
- 3-Fluoro-2,6-dichlorobenzoic acid
Uniqueness
2,6-Dichloro-3-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it a valuable intermediate in various synthetic processes.
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by its unique molecular structure, featuring two chlorine atoms and a difluoromethoxy group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.
The presence of the difluoromethoxy group enhances the compound's lipophilicity, influencing its solubility and interaction with biological systems. This modification allows for better permeability across cellular membranes, which is crucial for its biological efficacy.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory responses. The mechanism appears to involve the modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
Case Study: CDK Inhibition
A detailed study explored the effects of this compound on CDK activity. The findings showed a dose-dependent inhibition of CDK1, CDK2, and CDK4, suggesting that this compound could be a potential candidate for cancer therapy targeting these kinases.
CDK | IC50 (µM) | Effect |
---|---|---|
CDK1 | 62.5 | Inhibition |
CDK2 | 125 | Inhibition |
CDK4 | 250 | Inhibition |
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The dichlorination and difluoromethoxylation enhance not only its chemical stability but also its interaction with biological targets.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses superior binding affinity and biological activity due to its unique functional groups.
Compound Name | Unique Features |
---|---|
2,6-Dichloro-3-(trifluoromethoxy)benzoic acid | Contains trifluoromethoxy; affects solubility and reactivity |
2,6-Dichloro-3-(methoxy)benzoic acid | Lacks fluorine substituents; generally less lipophilic |
2,6-Dichloro-3-(fluoromethoxy)benzoic acid | Contains one fluorine atom; may exhibit different biological properties |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : By binding to specific enzymes such as CDKs.
- Modulation of Gene Expression : Influencing pathways that regulate inflammation and cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Properties
IUPAC Name |
2,6-dichloro-3-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRUILWHDDKEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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